![molecular formula C17H20N2O2S B2710679 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097858-40-5](/img/structure/B2710679.png)
4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a methoxy group at the 4-position and a pyrrolidin-3-yl group linked to a thiophen-3-ylmethyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
作用機序
Target of Action
Compounds like “4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide” often target specific proteins or enzymes in the body due to their unique structural features. The exact target would depend on the specific functional groups and overall structure of the compound .
Mode of Action
Once the compound binds to its target, it can alter the target’s function, leading to changes in cellular processes. The exact mode of action would depend on the nature of the target and how the compound interacts with it .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. The downstream effects would depend on the specific pathways that the target is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and metabolic stability can affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride and the pyrrolidine derivative.
Formation of the Benzamide Core: The final step involves the coupling of the pyrrolidine derivative with 4-methoxybenzoic acid or its activated derivative (e.g., 4-methoxybenzoyl chloride) under appropriate reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized compounds.
類似化合物との比較
Similar Compounds
4-methoxy-N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}benzamide: Similar structure but with the thiophene ring at the 2-position.
4-methoxy-N-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}benzamide: Similar structure but with a furan ring instead of a thiophene ring.
4-methoxy-N-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The unique combination of the methoxy group, thiophen-3-ylmethyl moiety, and pyrrolidine ring in 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
特性
IUPAC Name |
4-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-16-4-2-14(3-5-16)17(20)18-15-6-8-19(11-15)10-13-7-9-22-12-13/h2-5,7,9,12,15H,6,8,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKXGTIYUCPPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2710596.png)
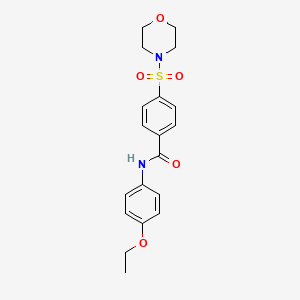
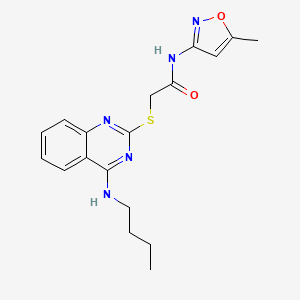
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2710603.png)
![1-{4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2710605.png)
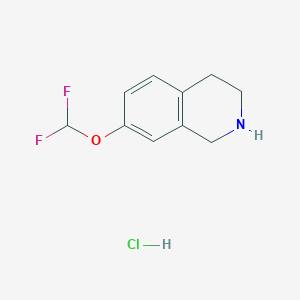
![4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B2710607.png)
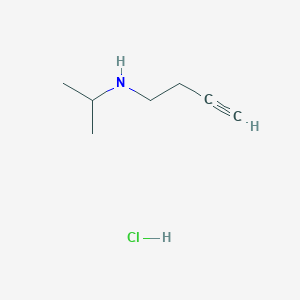
![(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2710610.png)
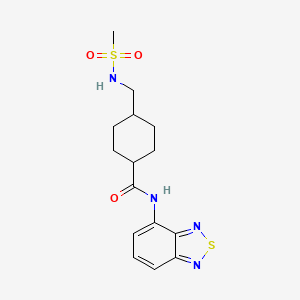
![5-[2-(4-Methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2710614.png)
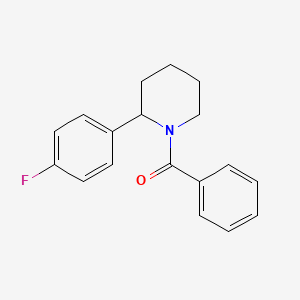
![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2710616.png)
![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)
